![molecular formula C6H12ClNO3 B2470496 3-aminotetrahydro-2H-Pyran-3-carboxylic acid hydrochloride CAS No. 2361643-50-5](/img/structure/B2470496.png)
3-aminotetrahydro-2H-Pyran-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Studies
Synthesis of Analog Compounds : Research shows the synthesis of various analog compounds of 3-aminotetrahydro-2H-pyran-3-carboxylic acid hydrochloride. These compounds were analyzed for potential antiplasmin activity, although none showed more potent activity than trans-4-aminomethylcyclohexanecarboxylic acid (Isoda et al., 1980).
Organobase-Catalyzed Reactions : Studies on the synthesis of various compounds, including 2-aminotetrahydro-4H-chromene-3-carbonitrile, using one-pot reactions of acetylene carboxylic acid esters, α,β-unsaturated nitriles, and/or active methylenenitriles, highlight the versatility of reactions involving this compound derivatives (Moustafa et al., 2014).
Ring Contraction Synthesis : Research includes the synthesis of 3-aryl-2,5-dihydrofurans by ring contraction of related compounds, showcasing the potential of this compound in the creation of biologically active structures (Chang et al., 2006).
Applications in Corrosion Inhibition and Material Science
- Corrosion Inhibition : Pyran derivatives, including those related to this compound, have been synthesized and studied for their corrosion mitigation properties in mild steel, indicating applications in material science and engineering (Saranya et al., 2020).
Novelty in Chemical Reactions and Synthesis
Novel Cyclization Reactions : The substance and its derivatives have been used to investigate novel acid- and base-promoted cyclizations, leading to the selective creation of various heterocyclic ring structures, demonstrating its versatility in synthetic organic chemistry (Uchiyama et al., 2006).
Synthesis of Novel Amino Acids : It has been used in the synthesis of new amino acids containing pyran rings, derived from carbohydrate derivatives. This indicates its importance in the development of novel biochemical compounds (Sridhar et al., 2015).
properties
IUPAC Name |
3-aminooxane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)2-1-3-10-4-6;/h1-4,7H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRJJJOLSXFQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.